molecular formula C3H2F3N3S2 B2905342 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 1154962-96-5

5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No. B2905342
CAS RN: 1154962-96-5
M. Wt: 201.19
InChI Key: YARYPXLLNXRQTP-UHFFFAOYSA-N
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Description

5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the CAS Number: 1154962-96-5 . It has a molecular weight of 201.2 . The compound is extensively used in scientific research due to its versatile properties. It finds applications in drug discovery, materials science, and catalysis, contributing to advancements in various fields.


Molecular Structure Analysis

The IUPAC name of the compound is 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine . The InChI code is 1S/C3H2F3N3S2/c4-3(5,6)11-2-9-8-1(7)10-2/h(H2,7,8) .

The storage temperature and shipping temperature are not specified .

Scientific Research Applications

Ligand-forced Dimerization of Copper(I)-olefin Complexes

5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, as a derivative within the 1,3,4-thiadiazole class, plays a significant role in the field of crystal engineering and organometallic materials. Specifically, its derivatives have been explored for their ability to form dimeric complexes with copper(I), showcasing a potential in materials chemistry due to their unique bonding behaviors and structural flexibility. These complexes demonstrate extensive hydrogen-bonding patterns and present as novel examples of coordination compounds, indicating their significance in advancing the understanding of organometallic frameworks and their applications (Ardan et al., 2017).

Synthesis and Biological Evaluation as Cytotoxic Agents

Thiadiazole derivatives, including those related to 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, have been synthesized and evaluated for their cytotoxicities against various human cancer cell lines. These compounds have demonstrated promising results, with certain derivatives showing significant inhibitory activities. This highlights the potential of thiadiazole derivatives in the development of new cancer therapies, showcasing their importance in medicinal chemistry (Shi et al., 2013).

Carbonic Anhydrase Inhibitors

In the realm of enzyme inhibition, 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine derivatives have been investigated as potent inhibitors of carbonic anhydrase isozymes. These compounds have shown significant inhibitory effects on crucial enzymes, suggesting their potential application in designing inhibitors for managing conditions such as glaucoma, epilepsy, and mountain sickness (Turkmen et al., 2005).

Synthesis and Antiviral Activity

Derivatives of 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine have also been explored for their antiviral properties. Through the synthesis of specific sulfonamide derivatives, researchers have identified compounds with anti-tobacco mosaic virus activity. This suggests a potential pathway for the development of new antiviral agents, highlighting the versatility of thiadiazole derivatives in addressing a range of viral diseases (Chen et al., 2010).

CNS Activity: Antidepressant and Anxiolytic Properties

The central nervous system (CNS) activity of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, closely related to 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, has been investigated, revealing significant antidepressant and anxiolytic effects. These findings suggest the potential of thiadiazole derivatives in developing new therapeutic agents for treating depression and anxiety disorders, providing a foundation for further pharmacological exploration (Clerici et al., 2001).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

Future Directions

The compound is extensively used in scientific research due to its versatile properties. It finds applications in drug discovery, materials science, and catalysis, contributing to advancements in various fields. In recent years, there has been considerable interest in designing new antitumor agents using small molecules containing five-member heterocyclic moieties, such as 1,3,4-thiadiazole . This suggests that 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine and its derivatives could have potential future applications in the development of new anticancer drugs .

properties

IUPAC Name

5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N3S2/c4-3(5,6)11-2-9-8-1(7)10-2/h(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARYPXLLNXRQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)SC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1154962-96-5
Record name 5-[(trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
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